5-Nitro-2-(propylamino)benzonitrile
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Overview
Description
5-Nitro-2-(propylamino)benzonitrile: is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a nitro group, a propylamino group, and a benzonitrile moiety, making it a versatile building block in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(propylamino)benzonitrile typically involves the nitration of 2-(propylamino)benzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 5-Amino-2-(propylamino)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Nitro-2-(propylamino)benzonitrile is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific properties and functions .
Mechanism of Action
The mechanism of action of 5-Nitro-2-(propylamino)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The propylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to specific targets .
Comparison with Similar Compounds
- 5-Nitro-2-(methylamino)benzonitrile
- 5-Nitro-2-(ethylamino)benzonitrile
- 5-Nitro-2-(butylamino)benzonitrile
Uniqueness: Compared to its analogs, 5-Nitro-2-(propylamino)benzonitrile offers a balance between hydrophobicity and hydrophilicity due to the propylamino group. This balance can influence its solubility, reactivity, and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-nitro-2-(propylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-5-12-10-4-3-9(13(14)15)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUDRLMEHXUGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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